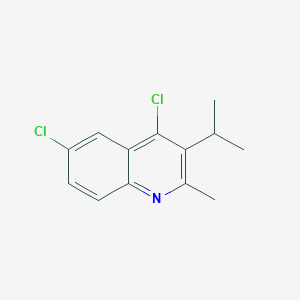
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinated reagents.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring using electrophilic fluorination reagents like Selectfluor.
Alkylation: Alkylation of the quinoline nitrogen with 2-oxopropyl bromide under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents, elevated temperature.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
6,8-Difluoroquinoline: Lacks the 2-methyl and 1-(2-oxopropyl) substituents.
2-Methylquinoline: Lacks the fluorine atoms and 1-(2-oxopropyl) substituent.
Quinolin-4(1H)-one: Lacks the fluorine atoms, 2-methyl, and 1-(2-oxopropyl) substituents.
Uniqueness
6,8-Difluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both fluorine atoms and the 1-(2-oxopropyl) substituent, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H11F2NO2 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
6,8-difluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H11F2NO2/c1-7-3-12(18)10-4-9(14)5-11(15)13(10)16(7)6-8(2)17/h3-5H,6H2,1-2H3 |
InChIキー |
MDFKNZOWEHGWIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
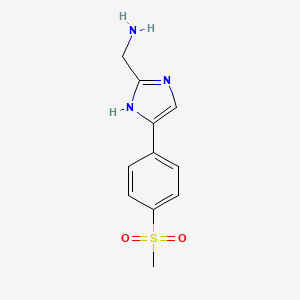
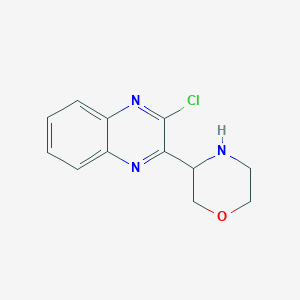
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)
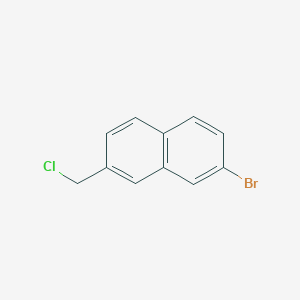

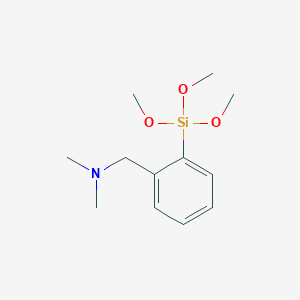
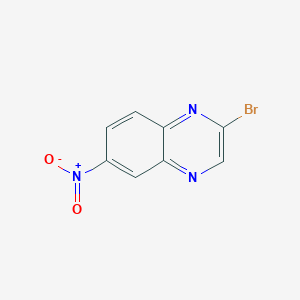

![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)

